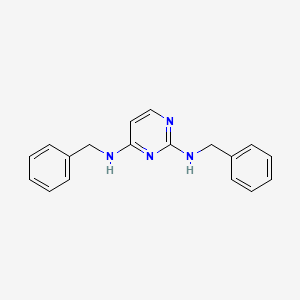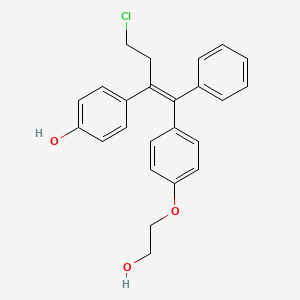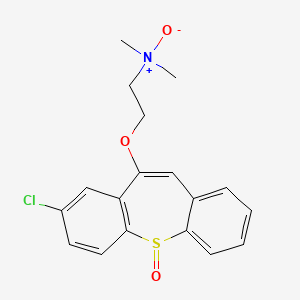
6-オキソ-ファムシクロビル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Penciclovir Diacetate, also known as Penciclovir Diacetate, is a useful research compound. Its molecular formula is C₁₄H₁₉N₅O₅ and its molecular weight is 337.33. The purity is usually 95%.
BenchChem offers high-quality Penciclovir Diacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Penciclovir Diacetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗ウイルス薬開発
6-オキソ-ファムシクロビルは、ペンシクロビルの合成における重要な中間体であり、抗ウイルス薬です。これは、単純ヘルペスウイルス(HSV)や水痘帯状疱疹ウイルス(VZV)などのヘルペスウイルスに対して特に効果的です。 この化合物は、ヒトにおいて急速な加水分解と酸化を受け、ペンシクロビルを生成し、ウイルスDNAポリメラーゼを阻害することにより、ウイルスの複製を防ぎます {svg_1}.
酵素研究と薬物代謝
アルデヒドオキシダーゼによる6-オキソ-ファムシクロビルの酸化は、薬物代謝における重要な反応です。研究によると、この酸化プロセスは、ヒト肝臓細胞質におけるモリブデンヒドロキシラーゼ、アルデヒドオキシダーゼによって触媒されます。 この研究は、抗ウイルス薬の代謝経路を理解し、より効果的な治療法を開発するために不可欠です {svg_2}.
比較薬物動態
6-オキソ-ファムシクロビルに関する研究は、ヒト、モルモット、ウサギ、ラットなど、さまざまな種にわたります。 比較薬物動態研究は、さまざまな種が薬物をどのように代謝するかを理解するのに役立ち、前臨床試験と安全性評価に不可欠です {svg_3}.
医薬品合成における生体触媒
ペンシクロビルなどの抗ウイルス薬の合成には、生体触媒法が用いられます。 6-オキソ-ファムシクロビルは、生体触媒経路を通じて製造することができ、医薬品製造のための穏和で、高選択的で、環境に優しい戦略を提供します。 このアプローチは、抗ウイルス薬の持続可能な大量生産にとって重要です {svg_4}.
アルデヒドオキシダーゼ阻害剤研究
アルデヒドオキシダーゼを対象とした阻害剤研究は、酵素が薬物代謝において果たす役割についての洞察を提供します。 阻害剤が6-オキソ-ファムシクロビルの酸化にどのように影響するかを理解することで、研究者は薬物の作用を調節し、潜在的な副作用を軽減するための戦略を開発できます {svg_5}.
薬物活性化研究
6-オキソ-ファムシクロビルは、薬理学的に活性になるために活性化を必要とするプロドラッグです。その活性化プロセスの研究は、薬物設計の最適化と治療効果の向上に不可欠です。 これらの研究から得られた知見は、より優れた活性化プロファイルを備えた新規薬物の開発につながる可能性があります {svg_6}.
作用機序
Target of Action
6-oxo-famciclovir, also known as Penciclovir Diacetate, is a prodrug that undergoes rapid biotransformation to the active antiviral compound penciclovir . The primary targets of this compound are herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella zoster virus (VZV) . These viruses are responsible for conditions such as cold sores, genital herpes, and shingles .
Mode of Action
Upon intracellular uptake, penciclovir is monophosphorylated by virally-encoded thymidine kinase and subsequently converted to a triphosphate by cellular enzymes . Penciclovir triphosphate preferentially inhibits the DNA polymerase of susceptible viruses . At clinically relevant levels, there is no substantial effect upon cellular DNA polymerase, thereby minimizing side effects to the host .
Biochemical Pathways
The biochemical pathway affected by 6-oxo-famciclovir involves the inhibition of viral DNA synthesis and replication . By inhibiting the DNA polymerase of the herpes simplex and varicella zoster viruses, the compound prevents the viruses from replicating and spreading .
Pharmacokinetics
Famciclovir, the prodrug of 6-oxo-famciclovir, is converted by first-pass metabolism to penciclovir . The volume of distribution of penciclovir after intravenous administration is more than 1 L/kg, indicating extensive distribution into the tissue .
Result of Action
The result of 6-oxo-famciclovir’s action is the inhibition of viral replication, which helps to manage the symptoms of herpes virus infections . By preventing the replication of the virus, the compound helps to reduce the severity and duration of outbreaks of cold sores, genital herpes, and shingles .
Action Environment
The action of 6-oxo-famciclovir can be influenced by various environmental factors. For instance, the presence of virally-encoded thymidine kinase is crucial for the conversion of penciclovir to its active triphosphate form . Additionally, the compound’s action can be affected by the patient’s metabolic rate and the presence of other drugs .
生化学分析
Biochemical Properties
[2-(acetyloxymethyl)-4-(2-amino-6-oxo-1H-purin-9-yl)butyl] acetate plays a crucial role in biochemical reactions, particularly in the synthesis of acyclovir. It interacts with several enzymes and proteins, including DNA polymerase and thymidine kinase. These interactions are essential for the compound’s antiviral activity, as it inhibits viral DNA synthesis by incorporating itself into the viral DNA chain, leading to chain termination .
Cellular Effects
The effects of [2-(acetyloxymethyl)-4-(2-amino-6-oxo-1H-purin-9-yl)butyl] acetate on various types of cells are profound. It influences cell function by inhibiting viral DNA synthesis, which is crucial for the replication of viruses such as herpes simplex virus types 1 and 2. This inhibition affects cell signaling pathways and gene expression, leading to the suppression of viral replication and the reduction of viral load in infected cells .
Molecular Mechanism
At the molecular level, [2-(acetyloxymethyl)-4-(2-amino-6-oxo-1H-purin-9-yl)butyl] acetate exerts its effects through several mechanisms. It binds to viral DNA polymerase, inhibiting its activity and preventing the elongation of the viral DNA chain. This compound also undergoes phosphorylation by viral thymidine kinase, which is necessary for its activation. The phosphorylated form of the compound competes with deoxyguanosine triphosphate for incorporation into the viral DNA, leading to chain termination and inhibition of viral replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [2-(acetyloxymethyl)-4-(2-amino-6-oxo-1H-purin-9-yl)butyl] acetate change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its antiviral activity. Long-term studies have shown that the compound can maintain its efficacy in inhibiting viral replication over extended periods, although its stability and activity may decrease over time .
Dosage Effects in Animal Models
The effects of [2-(acetyloxymethyl)-4-(2-amino-6-oxo-1H-purin-9-yl)butyl] acetate vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits viral replication without causing significant toxicity. At higher doses, it can cause adverse effects, including nephrotoxicity and neurotoxicity. These threshold effects highlight the importance of careful dosage management in clinical settings .
Metabolic Pathways
[2-(acetyloxymethyl)-4-(2-amino-6-oxo-1H-purin-9-yl)butyl] acetate is involved in several metabolic pathways. It is metabolized by viral thymidine kinase to its active form, which then interacts with viral DNA polymerase. This interaction inhibits viral DNA synthesis and replication. The compound also affects metabolic flux and metabolite levels, particularly in infected cells, by disrupting the normal metabolic processes required for viral replication .
Transport and Distribution
The transport and distribution of [2-(acetyloxymethyl)-4-(2-amino-6-oxo-1H-purin-9-yl)butyl] acetate within cells and tissues are mediated by various transporters and binding proteins. The compound is efficiently taken up by infected cells, where it is phosphorylated and activated. Its localization and accumulation within infected cells are crucial for its antiviral activity, as it needs to reach sufficient concentrations to inhibit viral replication effectively .
Subcellular Localization
The subcellular localization of [2-(acetyloxymethyl)-4-(2-amino-6-oxo-1H-purin-9-yl)butyl] acetate is primarily within the nucleus of infected cells. This localization is essential for its activity, as it needs to interact with viral DNA polymerase and incorporate into the viral DNA. The compound’s targeting signals and post-translational modifications direct it to the nucleus, where it exerts its antiviral effects .
特性
IUPAC Name |
[2-(acetyloxymethyl)-4-(2-amino-6-oxo-1H-purin-9-yl)butyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O5/c1-8(20)23-5-10(6-24-9(2)21)3-4-19-7-16-11-12(19)17-14(15)18-13(11)22/h7,10H,3-6H2,1-2H3,(H3,15,17,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQURMIWGELPUHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CCN1C=NC2=C1N=C(NC2=O)N)COC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97845-72-2 |
Source


|
| Record name | (2-(Acetyloxymethyl)-4-(2-azanyl-6-oxidanylidene-1H-purin-9-yl)butyl) ethanoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK92L3A65X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,3S,5R)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1144694.png)




![10,11-Dihydro-5-methyl-5H-dibenz[b,f]azepin-10-amine](/img/structure/B1144716.png)
